

Technical Guide: Physicochemical Properties of 2-[(4-Fluorophenoxy)methyl]oxirane

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Compound of Interest

Compound Name: 2-[(4-Fluorophenoxy)methyl]oxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for **2-[(4-Fluorophenoxy)methyl]oxirane**, a key intermediate in various chemical syntheses. The information is presented to support research and development activities where this compound is utilized.

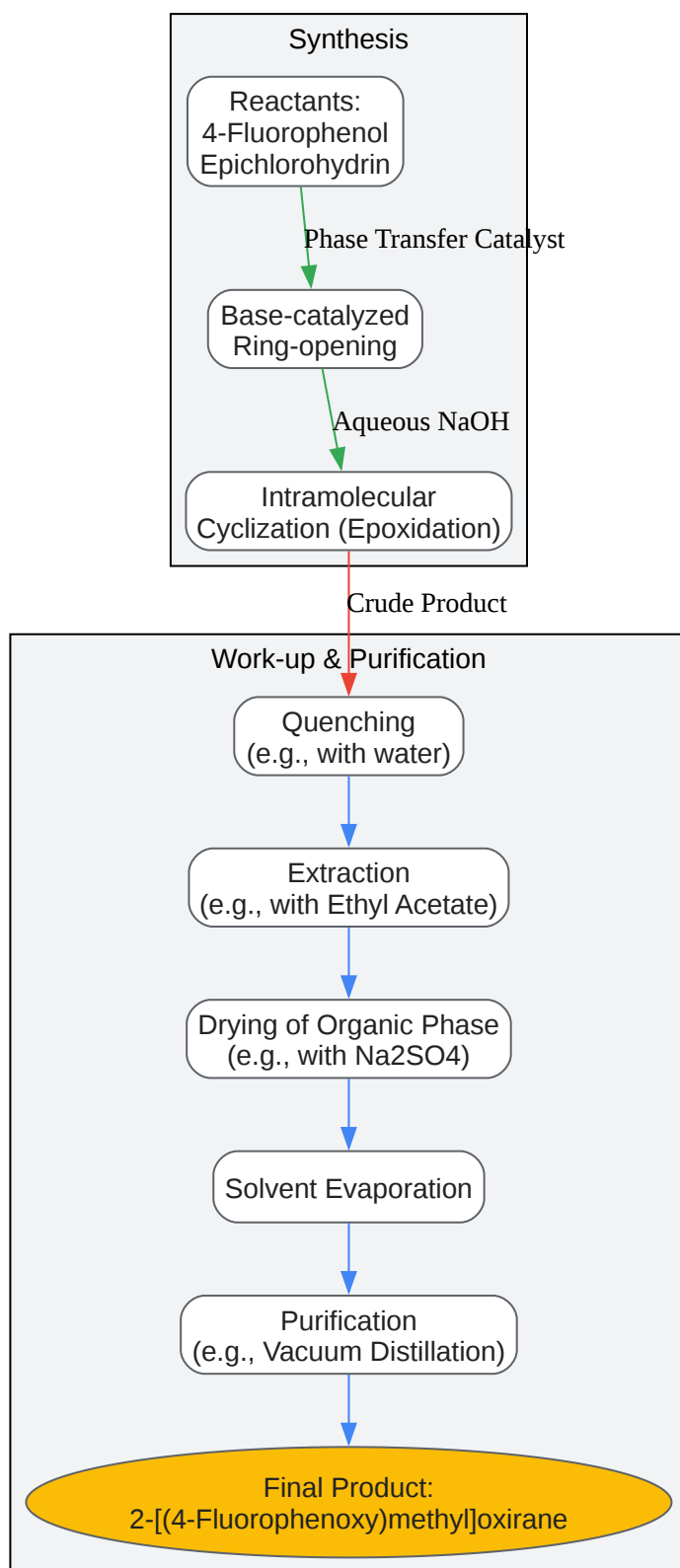
Core Physicochemical Data

The fundamental molecular properties of **2-[(4-Fluorophenoxy)methyl]oxirane** have been determined and are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.

Property	Value	Reference
Molecular Formula	C9H9FO2	[1]
Molecular Weight	168.165 g/mol	[1]
Exact Mass	168.05865769 u	[1]
CAS Number	18123-82-5	[1][2]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent purification of **2-[(4-Fluorophenoxy)methyl]oxirane**. This process is fundamental for obtaining a high-purity compound suitable for further downstream applications in research and drug development.



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Caption: Synthetic and purification workflow for **2-[(4-Fluorophenoxy)methyl]oxirane**.

Experimental Protocols

While specific, detailed experimental protocols from peer-reviewed literature are not provided here, the synthesis of aryl glycidyl ethers such as **2-[(4-Fluorophenoxy)methyl]oxirane** generally follows a well-established procedure known as the Williamson ether synthesis, adapted for epoxidation.

General Synthetic Protocol:

- **Reaction Setup:** 4-Fluorophenol is dissolved in a suitable solvent, often in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous and organic phases.
- **Addition of Epichlorohydrin:** Epichlorohydrin is added to the reaction mixture.
- **Base-mediated Condensation and Cyclization:** A strong aqueous base, typically sodium hydroxide, is added portion-wise. This deprotonates the phenol, which then acts as a nucleophile, attacking the epichlorohydrin. The subsequent intramolecular cyclization forms the oxirane ring.
- **Monitoring the Reaction:** The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
- **Work-up:** Upon completion, the reaction is quenched, typically with water. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by vacuum distillation, to yield the final high-purity **2-[(4-Fluorophenoxy)methyl]oxirane**.

Analytical Characterization:

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR, ^{13}C NMR, ^{19}F NMR): To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ether linkage and the oxirane ring.

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References

- 1. echemi.com [echemi.com]
- 2. 2-[(4-FLUOROPHENOXY)METHYL]OXIRANE | 18123-82-5 [chemicalbook.com]
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